A Comprehensive Technical Guide to (4-(Trifluoromethyl)benzyl)hydrazine Dihydrochloride
A Comprehensive Technical Guide to (4-(Trifluoromethyl)benzyl)hydrazine Dihydrochloride
Abstract: This document provides an in-depth technical overview of (4-(Trifluoromethyl)benzyl)hydrazine dihydrochloride, a key chemical intermediate in modern drug discovery and organic synthesis. The guide covers its fundamental physicochemical properties, detailed synthesis methodologies, and significant applications, with a focus on its role in developing novel therapeutic agents. We will explore the causality behind experimental choices, from synthetic route selection to analytical validation and safe handling protocols. This whitepaper is intended for researchers, chemists, and drug development professionals who utilize advanced chemical building blocks.
Introduction: The Strategic Importance of a Fluorinated Building Block
(4-(Trifluoromethyl)benzyl)hydrazine dihydrochloride is a hydrazine derivative of significant interest in medicinal and organic chemistry.[1] Its structure is characterized by a benzylhydrazine core substituted with a trifluoromethyl (-CF₃) group at the para-position of the benzene ring. The compound is typically supplied as a stable dihydrochloride salt, which significantly enhances its handling properties and aqueous solubility compared to the free base.[1]
The strategic value of this molecule stems from the trifluoromethyl group. The incorporation of a -CF₃ moiety is a well-established strategy in modern drug design to modulate a molecule's pharmacological profile.[2] This group can enhance metabolic stability by blocking sites of oxidation, increase lipophilicity to improve membrane permeability, and alter electronic properties to improve binding affinity to biological targets.[1][3] Consequently, (4-(Trifluoromethyl)benzyl)hydrazine dihydrochloride serves as a critical starting material for synthesizing a wide array of complex molecules with potential therapeutic applications, from enzyme inhibitors to novel agrochemicals.[1][3][4]
Core Compound Identification and Physicochemical Properties
Precise identification is the foundation of reproducible science. The properties of (4-(Trifluoromethyl)benzyl)hydrazine and its common salt forms are summarized below. This guide focuses on the dihydrochloride salt, as specified.
| Property | Data | Source(s) |
| Chemical Name | (4-(Trifluoromethyl)benzyl)hydrazine dihydrochloride | [1] |
| CAS Number | 1349718-18-8 | [1] |
| Molecular Formula | C₈H₉F₃N₂ · 2HCl | [1] |
| Molecular Weight | 263.08 g/mol | [1] |
| IUPAC Name | [4-(trifluoromethyl)phenyl]methylhydrazine;dihydrochloride | [5] |
| InChI Key | VMFVUIMVZRDACD-UHFFFAOYSA-N | [1] |
| Physical Form | White to off-white solid, powder, or flakes | [6] |
| Storage Conditions | 2-8°C, under an inert atmosphere, protected from moisture | [1] |
| Related CAS Numbers | 2924-77-8 (Free Base), 74195-71-4 (Monohydrochloride) | [5][7] |
Synthesis Methodologies: A Tale of Two Precursors
The synthesis of (4-(Trifluoromethyl)benzyl)hydrazine dihydrochloride can be approached from two primary, industrially relevant starting materials. The choice of route often depends on precursor availability, cost, and desired scale.
Route A: Diazotization-Reduction of 4-(Trifluoromethyl)aniline
This classic approach builds the hydrazine functionality from an aniline precursor. It is a well-documented method, referenced in patent literature, ensuring its scalability.[1]
Protocol:
-
Diazotization: 4-(Trifluoromethyl)aniline is dissolved in an acidic aqueous medium (e.g., hydrochloric acid). The solution is cooled to 0–5°C. A solution of sodium nitrite (NaNO₂) is added dropwise while maintaining the low temperature to form the corresponding diazonium salt. The low temperature is critical to prevent the unstable diazonium salt from decomposing.
-
Reduction: The freshly prepared diazonium salt solution is then treated with a suitable reducing agent. Stannous chloride (SnCl₂) or sodium sulfite are commonly used to reduce the diazonium group to a hydrazine.[1] This step must be carefully controlled to avoid over-reduction or side reactions.
-
Salt Formation & Isolation: Following the reduction, the resulting hydrazine free base is treated with excess hydrochloric acid. This protonates both nitrogen atoms, forming the stable dihydrochloride salt, which typically crystallizes from the solution, enhancing its purity and ease of isolation.[1]
Route B: Reductive Amination of 4-(Trifluoromethyl)benzaldehyde
This alternative route constructs the target molecule from a benzaldehyde precursor, building the C-N bond first, followed by reduction.
Protocol:
-
Hydrazone Formation: 4-(Trifluoromethyl)benzaldehyde is reacted with hydrazine hydrate in a suitable solvent such as methanol or tetrahydrofuran (THF) at room temperature.[1][8] This condensation reaction forms the corresponding hydrazone intermediate.
-
Catalytic Hydrogenation: The C=N double bond of the hydrazone is then reduced to a single bond. This is typically achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere (e.g., ~50 psi).[1][8] The reaction is often run at a moderate temperature (e.g., 35°C) to ensure complete conversion.[8]
-
Conversion to Dihydrochloride: The resulting (4-(Trifluoromethyl)benzyl)hydrazine is then dissolved in a suitable solvent and treated with hydrochloric acid to precipitate the final dihydrochloride salt, ensuring stability and ease of handling.[1]
Applications in Scientific Research and Development
The utility of (4-(Trifluoromethyl)benzyl)hydrazine dihydrochloride lies in its versatility as a precursor for molecules with diverse biological activities.
-
Medicinal Chemistry Keystone: The primary application is in drug discovery.[9] Its derivatives have been investigated for a range of therapeutic targets. The trifluoromethyl group often imparts favorable properties, making the resulting compounds promising candidates for further development.[1]
-
Enzyme Inhibition: Derivatives have shown significant activity as enzyme inhibitors.[3] Notably, they have been used to synthesize compounds that inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the progression of neurodegenerative diseases like Alzheimer's.[1][3]
-
Antimicrobial and Agrochemical Development: The structural motif is also explored in the development of new antimicrobial agents and agrochemicals.[1][4] Similar hydrazine-containing structures are investigated for their potential as herbicides, insecticides, or fungicides.[4]
Analytical Characterization Protocol
Verifying the identity, purity, and stability of the compound is paramount. A combination of chromatographic and spectroscopic techniques is employed.
Example Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
System Preparation: Use a reverse-phase C18 column with a UV detector. The mobile phase could consist of a gradient of acetonitrile and water with a modifier like 0.1% trifluoroacetic acid.
-
Standard Preparation: Accurately weigh and dissolve a reference standard of (4-(Trifluoromethyl)benzyl)hydrazine dihydrochloride in the mobile phase to create a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve.
-
Sample Preparation: Prepare the sample to be tested at a similar concentration to the primary standard.
-
Analysis: Inject the standards and sample onto the HPLC system. Monitor the elution profile at a suitable wavelength (e.g., 254 nm).[10]
-
Data Interpretation: The purity of the sample is determined by comparing the peak area of the main component to the total area of all peaks detected in the chromatogram. The identity is confirmed by matching the retention time with that of the reference standard.
Other essential analytical methods include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure by analyzing the chemical shifts and coupling constants of ¹H, ¹³C, and ¹⁹F nuclei.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.[10]
Safety, Handling, and Storage
Due to its classification as a toxic substance, strict adherence to safety protocols is mandatory.
| Safety Aspect | Guideline | Source(s) |
| Hazards | Toxic if swallowed, in contact with skin, or if inhaled. May cause an allergic skin reaction. Suspected of causing cancer. Very toxic to aquatic life. | [11] |
| Handling | Work in a well-ventilated area, preferably under a chemical fume hood. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Do not eat, drink, or smoke in the work area. | [12][13] |
| Storage | Store in a tightly closed container in a dry, cool (2-8°C), and well-ventilated place. Keep under an inert atmosphere (e.g., argon or nitrogen) as the compound is moisture-sensitive and hygroscopic. Keep locked up or in an area accessible only to authorized personnel. | [1] |
| First Aid | Inhalation: Move to fresh air; seek immediate medical attention. Skin Contact: Take off all contaminated clothing immediately. Rinse skin with plenty of water. Call a physician. Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Call an ophthalmologist. Ingestion: Give water to drink (two glasses at most). Seek immediate medical advice. | [14] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | [11] |
Conclusion
(4-(Trifluoromethyl)benzyl)hydrazine dihydrochloride (CAS: 1349718-18-8) is more than just a chemical reagent; it is an enabling tool for innovation in the life sciences. Its unique combination of a reactive hydrazine moiety and a strategically placed trifluoromethyl group provides a powerful platform for synthesizing next-generation pharmaceuticals and agrochemicals. A thorough understanding of its synthesis, properties, and safe handling procedures, as outlined in this guide, is essential for any researcher aiming to leverage its full potential in their scientific endeavors.
References
- (4-(Trifluoromethyl)benzyl)hydrazine dihydrochloride - CAS 1349718-18-8. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELZKgUDKvPD2dXX4eVWCgdPgVmYxmmtJKyTfxvjgLTnkPTouZxtZNWRCnyJIiVAdU5VtongDEgtYm4-_2Z1bilfVBxRhfjSZ2FES_1aWdICfitbmVDgsDs2axCj7z1C68Sf2ZTZw==]
- Safety Data Sheet - (4-(Trifluoromethyl)benzyl)hydrazine dihydrochloride. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzhRcPb57RambaFYV9JZtHp6AJ2jUXnFFhIwlMydl8OBlqCv8d_GnkwDHZ0-T77aBuZJkpPzzQIljHOuc1LNSx8fsH5q4eowJuCth0x2mdjwTZlGYAvLbjm07ehH7eOdU340JWiTrv]
- (4-(Trifluoromethoxy)benzyl)hydrazine dihydrochloride | 1427416-69-0. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh95e07c74]
- (4-(Trifluoromethoxy)benzyl)hydrazine dihydrochloride. CHIRALEN. [URL: https://www.chiralen.com/product/3793266.html]
- (4-(Trifluoromethoxy)benzyl)hydrazine dihydrochloride | 1427416-69-0. Benchchem. [URL: https://www.benchchem.com/product/b1455631]
- Material Safety Data Sheet - 1-[4-(Trifluoromethyl)phenyl]hydrazine hydrochloride. Cole-Parmer. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjRMagb2qyJ9SRqI_DgIaWSYOElEQ8h2-JfSLK2IQhHvMGgxMrMGK55OQAm9FEKIwXnjWPtBo6wWBQ7C1enXpQucvgLHWHJ6kwQNxG9uH9_8CLlFE5sw1D1bVWqnv8OJhQBPL_hOjKTjN0BekY]
- Safety Data Sheet - 1-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]hydrazine. Fisher Scientific. [URL: https://www.fishersci.com/store/msds?partNumber=B24823&productDescription=1-METHYL-1-%5B2-NITRO-4-%5BTRIFLUOROMETHYL%5DPHENYL%5DHYDRAZINE+97%25+1G&vendorId=VN00033897&countryCode=US&language=en]
- (4-(Trifluoromethyl)benzyl)hydrazine. PubChem, National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/52973]
- (4-(Trifluoromethyl)benzyl)hydrazine hydrochloride. Kemix Pty Ltd. [URL: https://www.kemix.com.au/product/4-trifluoromethylbenzylhydrazine-hydrochloride/]
- Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts. Google Patents. [URL: https://patents.google.
- Safety Data Sheet - Hydrazine. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCP2zlJ2C5_juGXwzKxxnzoDLK5Bzm68MjOuuoW4uP9iyDzA06yKGrUn2WWUwCIU5kE-G0ANZf1SSC0pxj49Puns8-DxUDL9cBdXizcQ4BbYAmjNaIFsUwAW-oy9r2_3Gx5ZnyGyx8pfEVSKTxmfNY6xQPZ1ygcuOKaeCH0ahoWg==]
- (4-TRIFLUOROMETHYL-BENZYL)-HYDRAZINE Safety Data Sheets. Echemi. [URL: https://www.echemi.com/sds/2924-77-8.html]
- Buy (4-(Trifluoromethyl)benzyl)hydrazine | 2924-77-8. Smolecule. [URL: https://www.smolecule.com/cas-2924-77-8.html]
- Organic Syntheses Procedure. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v85p0001]
- Analytical Methods for Hydrazines. Agency for Toxic Substances and Disease Registry (ATSDR). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmpc_kDWhb_4LHm5LN0Whak6JkJaH5tcPcR4y_xgyiQYPHReZj15V03N-r0DoBPID7IJApRB8OLJM6SN3aLtVzOVuV9IusOUHPzvpbC8IKX-jLxmOgDkMUvojr2r7qXyilokPIc4L8GAKOWzYX]
- 4-(Trifluoromethyl)benzhydrazide 97. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/539171]
- Synthesis method of 2,4-bi-(trifluoromethyl) benzylhydrazine. Google Patents. [URL: https://patents.google.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [URL: https://www.jelsciences.com/articles/jbres1574.pdf]
- 4-Fluorophenylhydrazine HCl: Synthesis Applications for Pharma & AgChem. Synquest Labs. [URL: https://www.synquestlabs.
- Building blocks | Bioactive small molecules. ChemScene. [URL: https://www.chemscene.com/]
- 4-(Trifluoromethyl)phenylhydrazine hydrochloride, 96%. Thermo Fisher Scientific. [URL: https://www.thermofisher.
- 4-(Trifluoromethoxy)phenylhydrazine hydrochloride, 98%. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/641491]
- HYDRAZINE Method no.: 20. OSHA. [URL: https://www.osha.gov/sites/default/files/methods/t-020-fv-01-8009-m.pdf]
Sources
- 1. (4-(Trifluoromethyl)benzyl)hydrazine dihydrochloride - CAS 1349718-18-8 [benchchem.com]
- 2. jelsciences.com [jelsciences.com]
- 3. Buy (4-(Trifluoromethyl)benzyl)hydrazine | 2924-77-8 [smolecule.com]
- 4. nbinno.com [nbinno.com]
- 5. (4-(Trifluoromethyl)benzyl)hydrazine | C8H9F3N2 | CID 52973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. H32340.09 [thermofisher.com]
- 7. kemix.com.au [kemix.com.au]
- 8. CN102659620A - Synthesis method of 2,4-bi-(trifluoromethyl) benzylhydrazine - Google Patents [patents.google.com]
- 9. chemscene.com [chemscene.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. westliberty.edu [westliberty.edu]
- 12. fishersci.com [fishersci.com]
- 13. echemi.com [echemi.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
